

Validating the Mechanism of Action of 5-Phenylthiazol-2-amine: A Comparative Guide

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Compound of Interest

Compound Name: 5-Phenylthiazol-2-amine

Cat. No.: B1207395

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of **5-Phenylthiazol-2-amine** derivatives with alternative compounds targeting the PI3K/AKT signaling pathway. Experimental data is presented to support the validation of its mechanism, offering a valuable resource for researchers in oncology and drug discovery.

Executive Summary

Recently developed **5-Phenylthiazol-2-amine** derivatives have emerged as potent anti-cancer agents. These compounds have been identified as selective inhibitors of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIII β), leading to the downstream inhibition of the critical PI3K/AKT signaling pathway. This guide compares the lead **5-Phenylthiazol-2-amine** derivatives, specifically compounds 16 and 43, with their parent compound, PIK93, and a clinically approved PI3K α inhibitor, Alpelisib. The data demonstrates that the **5-Phenylthiazol-2-amine** derivatives exhibit superior PI4KIII β inhibitory activity and potent antiproliferative effects, highlighting their potential as promising therapeutic candidates.

Comparative Analysis of Inhibitory and Antiproliferative Activity

The following tables summarize the quantitative data on the inhibitory potency and antiproliferative activity of **5-Phenylthiazol-2-amine** derivatives and their alternatives.

Table 1: Inhibitory Potency Against Target Kinases

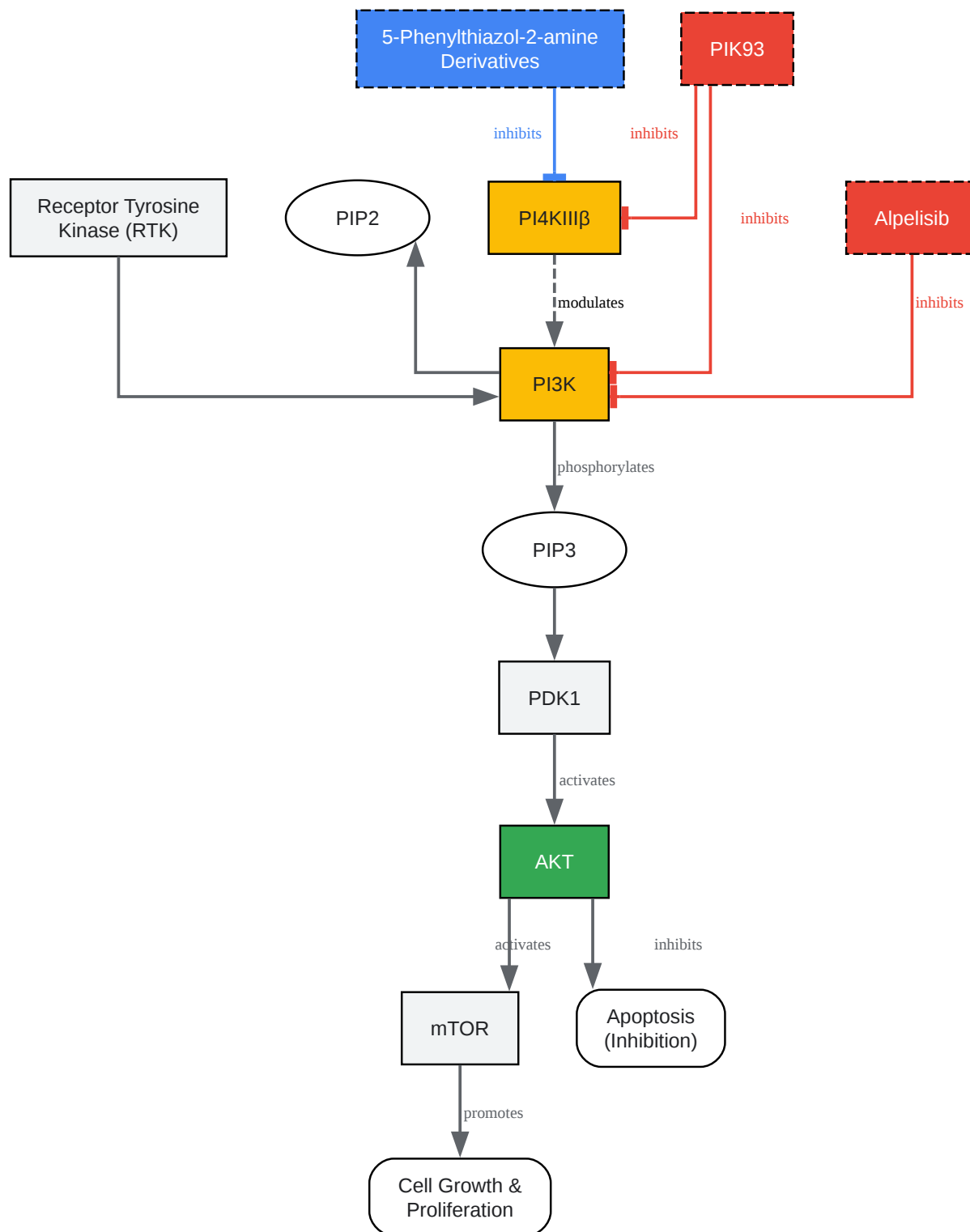
Compound	Target Kinase	IC50 (nM)
5-Phenylthiazol-2-amine Derivative (16)	PI4KIIIβ	Not explicitly quantified, but superior to PIK93[1][2]
5-Phenylthiazol-2-amine Derivative (43)	PI4KIIIβ	Not explicitly quantified, but superior to PIK93[1][2]
PIK93	PI4KIIIβ	19[3][4][5]
PI3Kα	39[3][4]	5[6][7]
PI3Kγ	16[3][4]	
PI3Kδ	120[3][4]	
PI3Kβ	590[3][4]	
Alpelisib (BYL719)	PI3Kα	
PI3Kβ	1200[6]	290[6]
PI3Kδ	290[6]	
PI3Kγ	250[6]	

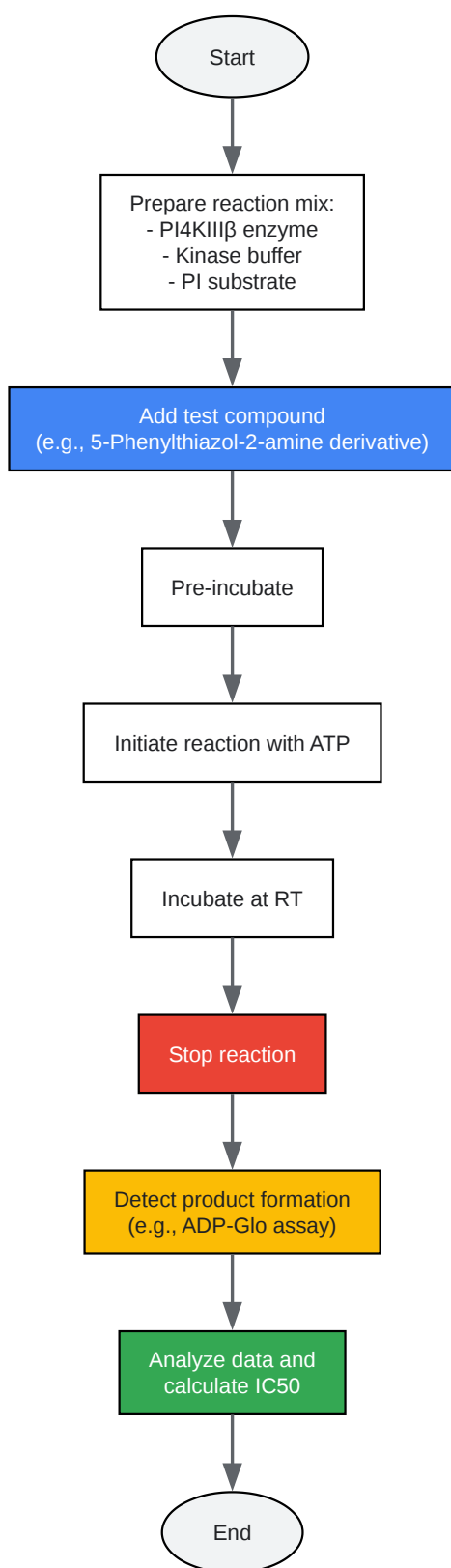
Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)
5-Phenylthiazol-2-amine Derivative (16)	H446	Small Cell Lung Cancer	Superior to PIK93[1][2]
5-Phenylthiazol-2-amine Derivative (43)	H446	Small Cell Lung Cancer	Superior to PIK93[1][2]
PIK93	H446	Small Cell Lung Cancer	Not explicitly quantified[1][2]
Alpelisib (BYL719)	KPL4	HER2+ Breast Cancer	~0.185 - 0.288[8]
HCC1954	HER2+ Breast Cancer	~0.185 - 0.288[8]	
SKBR3	HER2+ Breast Cancer	~0.185 - 0.288[8]	
BT474	HER2+ Breast Cancer	~0.185 - 0.288[8]	
Detroit562	-	1.10[7]	
SNU-1066	-	1.13[7]	
SNU-1076	-	6.82[7]	

Mechanism of Action: Signaling Pathway

The proposed mechanism of action for the **5-Phenylthiazol-2-amine** derivatives involves the direct inhibition of PI4KIIIβ, which in turn suppresses the PI3K/AKT signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.





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